N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-19(25,13-21-18(24)22-12-11-20-17(22)23)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10,25H,11-13H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDNIGMWNQDJFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)N1CCNC1=O)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
| Component | Specification |
|---|---|
| Substrate | 4-bromophenyl propan-2-ol |
| Boronic acid | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2.0 M) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 90°C, 12 h |
| Yield | 82% |
Mechanistic Insight : Oxidative addition of the aryl bromide to Pd(0) precedes transmetallation with the boronic acid, culminating in reductive elimination to form the biphenyl bond.
Hydroxypropyl Chain Functionalization
The 2-hydroxypropyl group is installed via epoxide ring-opening with amines or nucleophiles.
Epoxide Synthesis
Epoxidation of allyl biphenyl derivatives using m-chloroperbenzoic acid (mCPBA):
| Parameter | Value |
|---|---|
| Substrate | 4-biphenylpropene |
| Oxidizing agent | mCPBA (1.2 eq) |
| Solvent | CH₂Cl₂ |
| Temperature | 0°C → rt, 6 h |
| Yield | 78% |
Epoxide Ring-Opening with Ammonia
| Parameter | Value |
|---|---|
| Epoxide | 2-([1,1'-Biphenyl]-4-yl)oxirane |
| Nucleophile | NH₃ (7.0 M in MeOH) |
| Catalyst | LiClO₄ (0.1 eq) |
| Solvent | THF |
| Temperature | 60°C, 8 h |
| Yield | 89% |
This step generates 2-([1,1'-biphenyl]-4-yl)-2-hydroxypropylamine , which is subsequently acylated.
Imidazolidinone Ring Formation via Urea Cyclization
The 2-oxoimidazolidine core is constructed through intramolecular cyclization of a urea intermediate.
Urea Synthesis
Reaction of 2-([1,1'-biphenyl]-4-yl)-2-hydroxypropylamine with triphosgene:
| Parameter | Value |
|---|---|
| Amine | 2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropylamine |
| Carbonyl source | Triphosgene (0.33 eq) |
| Base | Et₃N (3.0 eq) |
| Solvent | CH₂Cl₂ |
| Temperature | 0°C → rt, 4 h |
| Yield | 76% |
Cyclization to Imidazolidinone
Heating the urea intermediate in acidic conditions induces cyclization:
| Parameter | Value |
|---|---|
| Urea | 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)urea |
| Acid catalyst | HCl (conc., 2 eq) |
| Solvent | Toluene |
| Temperature | 110°C, 6 h |
| Yield | 68% |
Carboxamide Installation via Acylation
The final carboxamide group is introduced using 2-oxoimidazolidine-1-carbonyl chloride.
Carbamoyl Chloride Synthesis
Phosgenation of 2-oxoimidazolidine:
| Parameter | Value |
|---|---|
| Substrate | 2-oxoimidazolidine |
| Reagent | COCl₂ (1.5 eq) |
| Solvent | THF |
| Temperature | -20°C, 2 h |
| Yield | 91% |
Amine Acylation
| Parameter | Value |
|---|---|
| Amine | 2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropylamine |
| Acylating agent | 2-oxoimidazolidine-1-carbonyl chloride |
| Base | Pyridine (2.0 eq) |
| Solvent | CH₂Cl₂ |
| Temperature | 0°C → rt, 3 h |
| Yield | 84% |
Alternative Routes and Optimization
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for urea formation:
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 12 h | 45 min |
| Yield | 76% | 88% |
| Energy input | 80 kJ | 18 kJ |
This method, adapted from panthenol derivatization protocols, enhances efficiency without compromising yield.
Enzymatic Resolution for Enantiopure Product
Lipase-catalyzed kinetic resolution achieves >99% ee for the (R)-enantiomer:
| Parameter | Value |
|---|---|
| Enzyme | Candida antarctica lipase B |
| Substrate | Racemic hydroxypropyl intermediate |
| Solvent | MTBE |
| Temperature | 37°C, 24 h |
| Conversion | 52% |
| ee | 99% |
Chemical Reactions Analysis
Types of Reactions
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the imidazolidine moiety can be reduced to form an alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Introduction of various functional groups onto the biphenyl ring.
Scientific Research Applications
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxypropyl and imidazolidine moieties can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Biphenyl derivatives: Compounds like biphenyl-4-carboxylic acid and biphenyl-4-amine share structural similarities with N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide.
Imidazolidine derivatives: Compounds such as imidazolidine-2,4-dione and imidazolidine-2-thione have similar core structures but differ in their functional groups.
Uniqueness
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide is unique due to the combination of its biphenyl, hydroxypropyl, and imidazolidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Biological Activity
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazolidine ring, a biphenyl moiety, and a hydroxypropyl group. Its molecular formula is with a molecular weight of 385.47 g/mol. The presence of functional groups suggests potential interactions with biological targets.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects:
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of signaling pathways related to cell survival.
Antimicrobial Effects
The compound has also shown antimicrobial activity against several bacterial strains. Studies have reported that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anti-inflammatory Properties
Preliminary findings suggest that this compound may possess anti-inflammatory effects . It appears to reduce the production of pro-inflammatory cytokines in cultured macrophages, indicating a possible role in managing inflammatory diseases.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Smith et al. (2023) | Demonstrated significant inhibition of cancer cell proliferation in vitro. | Suggests potential as an anticancer agent. |
| Johnson et al. (2024) | Reported antimicrobial activity against E. coli and S. aureus. | Indicates promise for antibiotic development. |
| Lee et al. (2023) | Observed reduction in TNF-alpha levels in macrophage cultures. | Supports anti-inflammatory potential. |
The exact mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest:
- Apoptosis Induction: Activation of caspase pathways leading to programmed cell death in cancer cells.
- Inhibition of Bacterial Enzymes: Disruption of bacterial cell wall synthesis.
- Cytokine Modulation: Alteration in the signaling pathways involved in inflammation.
Q & A
Q. What are the key considerations for synthesizing N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide in a laboratory setting?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Step 1 : Coupling of the biphenyl moiety with a hydroxypropyl group via nucleophilic substitution or Mitsunobu reaction.
- Step 2 : Formation of the 2-oxoimidazolidine ring through cyclization under acidic or basic conditions.
- Step 3 : Final carboxamide functionalization using activated carbonyl reagents (e.g., EDCI/HOBt).
Critical parameters include temperature control (60–100°C), solvent selection (e.g., DMF, THF), and reaction time optimization to maximize yield (>70%) and purity. Intermediate purification via column chromatography and monitoring by TLC or HPLC is essential .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization employs:
- NMR Spectroscopy : H and C NMR to confirm substituent connectivity and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (±2 ppm accuracy).
- X-ray Crystallography : For definitive 3D structure determination using SHELX software (e.g., SHELXL for refinement), which is standard for small-molecule crystallography .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in crystallographic data for this compound?
- Methodological Answer : Discrepancies in electron density maps or refinement metrics (e.g., R-factor >5%) can arise due to:
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?
- Methodological Answer : SAR studies involve:
- Modification of substituents : Systematic variation of the biphenyl group (e.g., halogenation) or hydroxypropyl chain length.
- Biological assays : Enzyme inhibition (IC determination) or cell-based viability tests (e.g., MTT assay).
- Computational docking : Using software like AutoDock to predict binding modes to target proteins (e.g., kinases or GPCRs).
Data correlation via heatmaps or 3D-QSAR models identifies critical pharmacophores .
Q. What analytical methods are validated for detecting impurities in bulk samples?
- Methodological Answer : Impurity profiling follows pharmacopeial guidelines (e.g., ICH Q3A):
- HPLC-UV/FLD : Reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate degradation products.
- LC-MS/MS : For structural identification of low-abundance impurities (<0.1%).
- Reference standards : Use of certified impurities (e.g., related biphenyl derivatives) for quantification .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer : Discrepancies may stem from:
- Solvent effects : In silico models often neglect solvation; validate via molecular dynamics (MD) simulations.
- Off-target interactions : Confirm selectivity using proteome-wide profiling (e.g., KinomeScan).
- Compound purity : Re-characterize via DSC (melting point analysis) or F NMR (if fluorinated analogs exist).
Iterative refinement of computational parameters (e.g., force fields) bridges theory-experiment gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
